molecular formula C19H13BrN4O B12594135 N-(3-Bromophenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine CAS No. 647030-94-2

N-(3-Bromophenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine

Cat. No.: B12594135
CAS No.: 647030-94-2
M. Wt: 393.2 g/mol
InChI Key: CLYHVIDAXUYWNP-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine is a complex organic compound that features a pyrimidine core substituted with a 3-bromophenyl group and a 2-phenyl-1,3-oxazol-5-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromophenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Oxazole Formation: The oxazole ring can be synthesized via a cyclization reaction involving an α-haloketone and an amide.

    Coupling Reactions: The final step involves coupling the 3-bromophenyl and 2-phenyl-1,3-oxazol-5-yl groups to the pyrimidine core using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromophenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-Bromophenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Material Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of N-(3-Bromophenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chlorophenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine
  • N-(3-Fluorophenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine
  • N-(3-Methylphenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine

Uniqueness

N-(3-Bromophenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The combination of the pyrimidine and oxazole rings also provides a versatile scaffold for further functionalization and optimization in drug development.

Properties

CAS No.

647030-94-2

Molecular Formula

C19H13BrN4O

Molecular Weight

393.2 g/mol

IUPAC Name

N-(3-bromophenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine

InChI

InChI=1S/C19H13BrN4O/c20-14-7-4-8-15(11-14)23-19-21-10-9-16(24-19)17-12-22-18(25-17)13-5-2-1-3-6-13/h1-12H,(H,21,23,24)

InChI Key

CLYHVIDAXUYWNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(O2)C3=NC(=NC=C3)NC4=CC(=CC=C4)Br

Origin of Product

United States

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